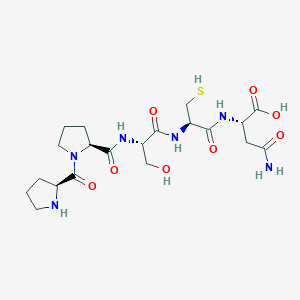
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, particularly in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dibutylfluorene, which is then brominated to form 9,9-dibutyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated fluorene is then subjected to a coupling reaction with thiophene-2-boronic acid using a palladium catalyst under Suzuki coupling conditions. This reaction forms the desired 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene in electronic applications involves its ability to transport charge efficiently. The molecular structure allows for effective conjugation and charge delocalization, which enhances its electronic properties. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with cellular components through its aromatic and thiophene moieties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene derivative used in organic electronics.
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor for various organic semiconducting polymers.
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is unique due to its specific substitution pattern and the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propriétés
Numéro CAS |
922705-06-4 |
|---|---|
Formule moléculaire |
C29H30S2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-(9,9-dibutyl-6-thiophen-2-ylfluoren-3-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
Clé InChI |
BHABPUILWQEJGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CS3)C4=C1C=CC(=C4)C5=CC=CS5)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
